

4-Aminopyridine-2-carbonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Aminopyridine-2-carbonitrile

Cat. No.: B1290440

[Get Quote](#)

Technical Guide: 4-Aminopyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for **4-Aminopyridine-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Nomenclature

The molecular structure of **4-Aminopyridine-2-carbonitrile** consists of a pyridine ring substituted with an amino group at the fourth position and a nitrile group at the second position.

IUPAC Name: **4-aminopyridine-2-carbonitrile**[\[1\]](#)[\[2\]](#)

Synonyms: 4-Amino-2-cyanopyridine, 4-aminopicolinonitrile, 4-amino-2-pyridinecarbonitrile[\[1\]](#)[\[3\]](#)

Chemical Formula: C₆H₅N₃[\[1\]](#)[\[2\]](#)[\[4\]](#)

CAS Registry Number: 98139-15-2[\[1\]](#)[\[2\]](#)[\[4\]](#)

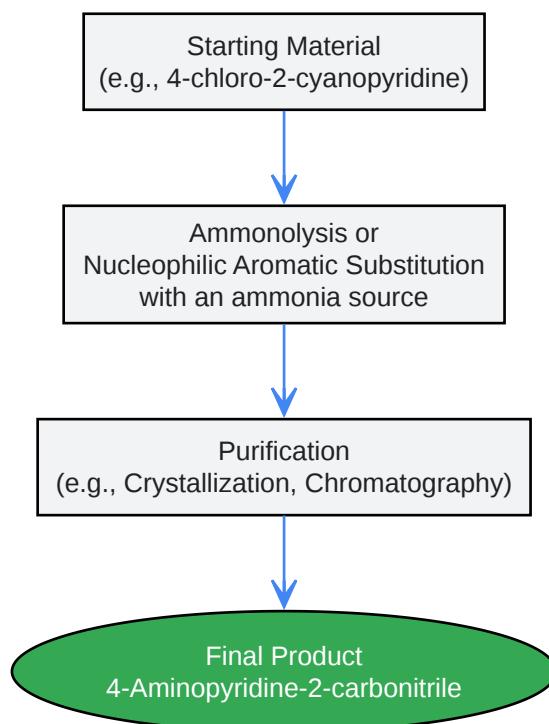
Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: Molecular structure of **4-Aminopyridine-2-carbonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminopyridine-2-carbonitrile** is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	119.12 g/mol	[1] [4]
Monoisotopic Mass	119.048347172 Da	[1] [2]
pKa (Predicted)	3.87 ± 0.30	[2]
Topological Polar Surface Area	62.7 Å ²	[1] [2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
XLogP3-AA	0.2	[1]
Complexity	134	[1]
Density (Predicted)	1.23 g/cm ³	[2]
Boiling Point (Predicted)	368.2 °C at 760 mmHg	[2]
Flash Point (Predicted)	176.5 °C	[2]


Experimental Protocols and Synthesis

Detailed, peer-reviewed experimental protocols for the specific synthesis of **4-Aminopyridine-2-carbonitrile** are not readily available in the provided search results. However, the synthesis of structurally related aminopyridines can provide valuable insights into potential synthetic routes.

One common approach for the synthesis of aminopyridines involves the reduction of a corresponding nitro-substituted pyridine precursor. For instance, the synthesis of 4-

aminopyridine has been achieved through the reduction of 4-nitropyridine-N-oxide using iron in the presence of an acid.^[5] Another documented method is a one-pot synthesis starting from 4-pyridinecarbonitrile.^[6]

A plausible, though unverified, synthetic pathway for **4-Aminopyridine-2-carbonitrile** could involve the following conceptual steps, illustrated in the workflow diagram below. This proposed pathway is hypothetical and would require experimental validation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminopyridine-2-carbonitrile | C₆H₅N₃ | CID 23131454 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]

- 3. 4-Aminopyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. CAS 98139-15-2 | 4-aminopyridine-2-carbonitrile - Synblock [synblock.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP2394994A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Aminopyridine-2-carbonitrile molecular structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290440#4-aminopyridine-2-carbonitrile-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com